molecular formula C21H37Li3N7O18P3S B024937 Coenzyme A trilithium dihydrate CAS No. 102778-59-6

Coenzyme A trilithium dihydrate

Cat. No.: B024937
CAS No.: 102778-59-6
M. Wt: 821.4 g/mol
InChI Key: VYMAJVUGLWJGOO-JVQAMNNVSA-K
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Description

Coenzyme A trilithium dihydrate is a derivative of coenzyme A, a vital cofactor in various biochemical reactions. It plays a crucial role in the metabolism of carboxylic acids, including short and long-chain fatty acids. This compound is often used in research and industrial applications due to its stability and solubility properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Coenzyme A trilithium dihydrate is synthesized from phosphopantothenate through the action of the enzyme pantothenate kinase. The synthesis involves multiple steps, including phosphorylation, condensation, and reduction reactions. The final product is obtained by crystallization and lyophilization to ensure high purity .

Industrial Production Methods: In industrial settings, this compound is produced using microbial fermentation processes. Yeast or bacterial cultures are genetically engineered to overproduce the precursor molecules, which are then extracted and purified through a series of chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Coenzyme A trilithium dihydrate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Coenzyme A trilithium dihydrate has a wide range of applications in scientific research:

Mechanism of Action

Coenzyme A trilithium dihydrate functions as a carrier of acyl groups, forming reversible thioester bonds with carbon chains. It is involved in the activation and transport of acyl groups in various metabolic pathways, including the tricarboxylic acid cycle and fatty acid metabolism. The compound interacts with multiple enzymes, facilitating the transfer of acyl groups and supporting energy production and biosynthesis.

Comparison with Similar Compounds

    Acetyl-Coenzyme A: A key intermediate in metabolism, involved in the synthesis and oxidation of fatty acids.

    Succinyl-Coenzyme A: Participates in the tricarboxylic acid cycle.

    Malonyl-Coenzyme A: Involved in fatty acid biosynthesis.

Uniqueness: Coenzyme A trilithium dihydrate is unique due to its trilithium salt form, which enhances its stability and solubility. This makes it particularly useful in research and industrial applications where high purity and stability are required.

Properties

IUPAC Name

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N7O16P3S.3Li.2H2O/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;;2*1H2/q;3*+1;;/p-3/t11-,14-,15-,16?,20-;;;;;/m1...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMAJVUGLWJGOO-JVQAMNNVSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37Li3N7O18P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046729
Record name Coenzyme A trilithium dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

821.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102778-59-6
Record name Coenzyme A trilithium dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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